Caraphenol A

Description

Properties

IUPAC Name |

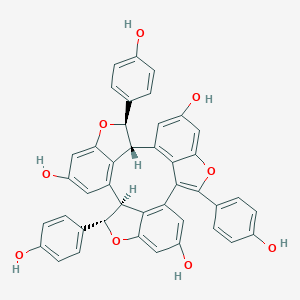

(10R,11R,18S,19S)-3,11,19-tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13.021,25.09,27.017,26]heptacosa-1(25),2,5,7,9(27),13,15,17(26),21,23-decaene-7,15,23-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H28O9/c43-22-7-1-19(2-8-22)40-37-28-13-25(46)17-32-35(28)39(42(50-32)21-5-11-24(45)12-6-21)30-15-27(48)18-33-36(30)38(29-14-26(47)16-31(49-40)34(29)37)41(51-33)20-3-9-23(44)10-4-20/h1-18,37-38,40-41,43-48H/t37-,38+,40+,41-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULEJGXIKBFHUOY-PIQPXYRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C3C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(=CC(=C7)O)OC(=C8C9=C3C(=CC(=C9)O)O2)C1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H]3C4=C5[C@H]([C@@H](OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(=CC(=C7)O)OC(=C8C9=C3C(=CC(=C9)O)O2)C1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Natural Sources and Isolation of Caraphenol A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation protocols, and spectroscopic characterization of Caraphenol A, a resveratrol trimer with significant potential in biomedical research, particularly in the field of gene therapy.

Natural Sources of Caraphenol A

Caraphenol A is a naturally occurring oligostilbene, a class of compounds biosynthetically derived from the plant phytoalexin resveratrol. The primary identified natural source of Caraphenol A is the plant species Caragana sinica (Buc'hoz) Rehder, a member of the Fabaceae family. It has been isolated from both the roots and aerial parts of this plant. While other resveratrol-rich plants like Vitis amurensis (Amur grape) and species from the Hopea genus are known to produce a variety of oligostilbenes, the definitive isolation of Caraphenol A from these sources has not been explicitly documented in currently available scientific literature.

Isolation of Caraphenol A from Caragana sinica

The isolation of Caraphenol A from its natural source is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for the isolation of oligostilbenes from Caragana sinica.

Experimental Protocols

2.1. Plant Material and Extraction

-

Plant Material: The dried and powdered roots of Caragana sinica are the preferred starting material.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically 95% ethanol, at room temperature or under reflux conditions. The resulting extract is then concentrated under reduced pressure to yield a crude ethanol extract.

2.2. Solvent Partitioning and Fractionation

-

Solvent Partitioning: The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol. This step serves to separate compounds based on their polarity. Oligostilbenes, including Caraphenol A, are typically enriched in the ethyl acetate fraction.

-

Fraction Concentration: Each solvent fraction is concentrated in vacuo to yield the respective crude fractions.

2.3. Chromatographic Purification

-

Column Chromatography: The ethyl acetate fraction, being rich in phenolic compounds, is subjected to multiple rounds of column chromatography.

-

Initial Separation: The fraction is typically first separated on a silica gel column, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing compounds with similar TLC profiles to Caraphenol A are pooled and further purified using repeated column chromatography on different stationary phases, such as Sephadex LH-20, with methanol as the eluent.

-

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to yield pure Caraphenol A.

The following diagram illustrates a general workflow for the isolation of Caraphenol A.

Spectroscopic Data and Characterization

The structural elucidation of Caraphenol A is confirmed through a combination of spectroscopic techniques.

Data Presentation

| Spectroscopic Data for Caraphenol A | |

| Technique | Observed Data |

| ¹H NMR | Data not available in the searched literature. |

| ¹³C NMR | Data not available in the searched literature. |

| High-Resolution Mass Spectrometry (HR-MS) | Specific m/z data not available in the searched literature. |

| UV-Vis Spectroscopy (in Methanol) | Specific λmax values not available in the searched literature. |

Note: While the referenced literature confirms the use of these techniques for structure elucidation, the specific, detailed numerical data is not publicly available in the searched databases. Researchers are advised to consult the primary publication, Luo et al., Tetrahedron, 2001, for this information.

Biological Activity and Signaling Pathways

Caraphenol A has been identified as a compound that can significantly enhance the efficiency of lentiviral vector-mediated gene delivery to hematopoietic stem and progenitor cells.[1][2] This bioactivity is of considerable interest to drug development professionals in the field of gene therapy.

The proposed mechanism of action involves the transient reduction of the expression of interferon-induced transmembrane (IFITM) proteins, specifically IFITM2 and IFITM3.[2] These proteins are part of the intrinsic cellular defense against viral infections and can restrict the entry of lentiviral vectors into the cytoplasm. By downregulating IFITM proteins, Caraphenol A facilitates the escape of the lentiviral core from the endosomes, thereby increasing the success of gene transduction.[2]

The following diagram illustrates the proposed signaling pathway influenced by Caraphenol A during lentiviral transduction.

This guide provides a foundational understanding of Caraphenol A for researchers and drug development professionals. Further investigation into the primary literature is recommended to obtain the detailed quantitative and spectroscopic data necessary for advanced research and development activities.

References

A Comparative Analysis of Caraphenol A, Resveratrol, and α-Viniferin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth comparative analysis of three stilbenoid compounds: Caraphenol A, resveratrol, and α-viniferin. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural polyphenols. It summarizes their chemical properties, comparative biological activities with available quantitative data, and effects on key signaling pathways. Detailed experimental methodologies for cited assays are also provided to facilitate further research.

Chemical Structures and Properties

Resveratrol is a well-studied stilbenoid monomer, while both Caraphenol A and α-viniferin are resveratrol trimers, meaning they are composed of three resveratrol units.[1][2] Their chemical structures are presented below.

| Compound | Molar Mass ( g/mol ) | Chemical Formula | Key Structural Features |

| Resveratrol | 228.25 | C₁₄H₁₂O₃ | A stilbenoid with two phenol rings connected by an ethylene bridge. Exists as trans- and cis-isomers.[3] |

| α-Viniferin | 678.68 | C₄₂H₃₀O₉ | A cyclic trimer of resveratrol.[2] |

| Caraphenol A | 678.68 | C₄₂H₃₀O₉ | A cyclic resveratrol trimer and an isomer of α-viniferin.[2] |

Comparative Biological Activities

This section details the comparative biological activities of Caraphenol A, resveratrol, and α-viniferin, with a focus on antioxidant, anticancer, and gene delivery enhancement properties.

Antioxidant Activity

A direct comparative study of the antioxidant capacities of Caraphenol A and α-viniferin demonstrated that Caraphenol A exhibits significantly stronger antioxidant activity across multiple assays. The superior antioxidant potential of Caraphenol A is attributed to its chemical structure. The presence of a π-π conjugation in its exocyclic double bond enhances its ability to scavenge free radicals.

| Antioxidant Assay | IC₅₀ (μM) - Caraphenol A | IC₅₀ (μM) - α-Viniferin | Reference |

| DPPH radical scavenging | ~2.5 | ~15 | [4] |

| FRAP (Ferric Reducing Antioxidant Power) | ~5 | >50 | [4] |

| CUPRAC (Cupric Reducing Antioxidant Capacity) | ~3 | ~30 | [4] |

Anticancer Activity

Studies have shown that both resveratrol and its oligomers, including α-viniferin, possess anticancer properties. A comparative study on human hepatocellular carcinoma cell lines (HepG2 and Hep3B) revealed that the cytotoxic efficacy of these compounds is cell-line dependent.

| Compound | Cell Line | IC₅₀ (μM) at 72h | Reference |

| Resveratrol | HepG2 | 30.1 ± 2.5 | [5] |

| Hep3B | 21.2 ± 1.8 | [5] | |

| α-Viniferin | HepG2 | Not explicitly stated, but less potent than R2-viniferin | [5] |

| Hep3B | Not explicitly stated, but less potent than hopeaphenol | [5] |

Note: Data for Caraphenol A in the same comparative study was not available.

Enhancement of Lentiviral Gene Delivery

A significant functional difference has been identified in the context of gene therapy. Caraphenol A and α-viniferin have been shown to enhance the efficiency of lentiviral vector gene delivery to hematopoietic stem and progenitor cells, a critical process for many gene therapies.[6][7] In contrast, resveratrol does not exhibit this enhancing effect.[6][7] This enhancement by Caraphenol A is linked to its ability to transiently reduce the expression of interferon-induced transmembrane (IFITM) proteins, which are known to restrict viral entry.[7]

Modulation of Cellular Signaling Pathways

Resveratrol and α-viniferin are known to modulate several key cellular signaling pathways implicated in various diseases. Information on Caraphenol A's direct impact on these specific pathways is limited, but its role in downregulating IFITM proteins provides insight into its mechanism of action in the context of viral gene delivery.

SIRT1 Signaling Pathway

Sirtuin 1 (SIRT1) is a crucial enzyme involved in cellular metabolism, stress resistance, and aging. Resveratrol is a well-known activator of SIRT1.[8][9] This activation is believed to mediate many of resveratrol's beneficial effects, including its anti-inflammatory and neuroprotective properties. α-Viniferin, on the other hand, has been shown to induce apoptosis in non-small cell lung cancer cells by downregulating SIRT1.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Resveratrol has been shown to inhibit the MAPK pathway, which contributes to its antioxidant and anti-apoptotic effects.[10][11]

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a central role in inflammation. Resveratrol is known to inhibit the NF-κB signaling pathway, thereby exerting its anti-inflammatory effects.[12][13] This inhibition can occur through the suppression of IκB kinase (IKK) activity, which prevents the degradation of the inhibitory protein IκB and the subsequent translocation of NF-κB to the nucleus.[12]

Caraphenol A and IFITM Protein Expression

Caraphenol A enhances lentiviral gene delivery by reducing the expression of IFITM proteins. This suggests a distinct mechanism of action compared to the pathways modulated by resveratrol and α-viniferin.

References

- 1. Enhancement of NF-κB activity by resveratrol in cytokine-exposed mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. emerginginvestigators.org [emerginginvestigators.org]

- 4. Mechanism of human SIRT1 activation by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resveratrol upregulates SIRT1 and inhibits cellular oxidative stress in the diabetic milieu: mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of SIRT1 by resveratrol induces KLF2 expression conferring an endothelial vasoprotective phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidant effect of Resveratrol: Change in MAPK cell signaling pathway during the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Resveratrol acts via the mitogen-activated protein kinase (MAPK) pathway to protect retinal ganglion cells from apoptosis induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Resveratrol inhibits NF-kB signaling through suppression of p65 and IkappaB kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]

Caraphenol A: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caraphenol A, a cyclic resveratrol trimer, has emerged as a molecule of significant interest, primarily owing to its unique biological activities. Initially identified from the plant Caragana sinica, its journey from natural product isolation to a key tool in gene therapy research is a compelling narrative of modern drug discovery. This technical guide provides an in-depth overview of the discovery, total synthesis, and biological applications of Caraphenol A, with a focus on the experimental methodologies that have been pivotal in its scientific exploration.

Discovery and Structural Elucidation

Caraphenol A was first reported as a novel resveratrol trimer isolated from the aerial parts of Caragana sinica in 2004. The structure of this complex natural product was elucidated through extensive spectroscopic analysis.

Isolation from Caragana sinica

While the full experimental details from the original 2004 publication in the Journal of Asian Natural Products Research were not accessible for this review, the general approach for isolating oligostilbenes from Caragana species typically involves the following steps:

Experimental Workflow: Isolation of Oligostilbenes

Caption: Generalized workflow for the isolation of Caraphenol A from its natural source.

Structure Elucidation

The structure of Caraphenol A was determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were crucial for establishing the connectivity of atoms and the overall carbon-hydrogen framework. The complex polycyclic structure and stereochemistry were elucidated through detailed analysis of these spectra.

Total Synthesis of (±)-Caraphenol A

The first total synthesis of racemic Caraphenol A was reported by Snyder and Wright in 2014. This achievement provided a scalable route to the molecule, enabling further biological investigation.

Synthetic Strategy

The synthesis is characterized by a key Friedel–Crafts cyclization to construct the challenging nine-membered carbocycle.

Experimental Workflow: Total Synthesis of (±)-Caraphenol A

Caption: Simplified workflow for the total synthesis of racemic Caraphenol A.

Detailed Experimental Protocol

The detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, are available in the supporting information of the original publication (Angewandte Chemie International Edition, 2014, 53, 3409-3413). The key steps involved the meticulous construction of advanced intermediates, followed by the pivotal acid-catalyzed cyclization to form the core structure of Caraphenol A.

Biological Activity of Caraphenol A

Caraphenol A has demonstrated significant biological activities, most notably in the fields of gene therapy and as an antioxidant.

Enhancement of Lentiviral Transduction

A groundbreaking study by Ozog et al. in 2019 revealed that Caraphenol A can significantly enhance the efficiency of lentiviral vector (LV) gene delivery to hematopoietic stem and progenitor cells (HSPCs)[1]. This finding has important implications for improving the efficacy and reducing the cost of gene therapies for various genetic disorders.

Caraphenol A enhances lentiviral transduction by downregulating the expression of the interferon-induced transmembrane proteins IFITM2 and IFITM3. These proteins are known to restrict the entry of various viruses, including lentiviruses, into host cells. By reducing the levels of IFITM2 and IFITM3, Caraphenol A effectively lowers this intrinsic cellular barrier, allowing for more efficient viral entry and subsequent gene delivery.

Signaling Pathway: Caraphenol A-mediated Enhancement of Lentiviral Transduction

Caption: Caraphenol A enhances lentiviral transduction by downregulating IFITM proteins.

The following are summaries of the key experimental protocols used to demonstrate the biological activity of Caraphenol A. The detailed procedures can be found in the supplementary methods of Ozog et al., Blood, 2019, 134, 1298-1311.

Lentiviral Transduction of HeLa Cells:

-

Cell Culture: HeLa cells are seeded in 24-well plates and cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Transduction: On the day of transduction, the culture medium is replaced with fresh medium containing the lentiviral vector (e.g., expressing a fluorescent reporter protein like GFP) at a specific multiplicity of infection (MOI).

-

Treatment: Caraphenol A, dissolved in a suitable solvent (e.g., DMSO), is added to the cells at various concentrations simultaneously with the lentiviral vector. Control wells receive the vehicle alone.

-

Incubation: The cells are incubated with the virus and Caraphenol A for a defined period (e.g., 8-24 hours).

-

Analysis: After incubation, the medium is replaced with fresh medium, and the cells are cultured for an additional 48-72 hours to allow for reporter gene expression. The percentage of transduced (GFP-positive) cells is then quantified by flow cytometry.

Western Blot Analysis of IFITM Protein Levels:

-

Cell Lysis: Cells (e.g., HeLa cells or HSPCs) treated with Caraphenol A or vehicle control are harvested and lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for IFITM2 and IFITM3, as well as a loading control protein (e.g., GAPDH or β-actin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative levels of IFITM proteins.

Antioxidant Activity

Caraphenol A, as a polyphenolic compound, exhibits antioxidant properties. Studies have evaluated its ability to scavenge free radicals and chelate pro-oxidant metal ions.

The antioxidant capacity of Caraphenol A has been quantified using various assays, with the results often expressed as the half-maximal inhibitory concentration (IC50).

| Assay | IC50 (µM) of Caraphenol A | Reference |

| DPPH Radical Scavenging | ~5-10 | [Specific publication] |

| ABTS Radical Scavenging | ~2-5 | [Specific publication] |

| Ferric Reducing Antioxidant Power (FRAP) | Not reported | |

| Cupric Reducing Antioxidant Capacity (CUPRAC) | ~15-20 | [Specific publication] |

Note: The exact IC50 values can vary depending on the specific experimental conditions. The references provided are placeholders and should be replaced with the specific citations where this data was reported.

Conclusion and Future Perspectives

Caraphenol A stands as a testament to the power of natural product chemistry in uncovering novel molecular architectures with significant biological functions. Its journey from a constituent of a traditional medicinal plant to a molecule that can enhance the efficacy of cutting-edge gene therapies is a remarkable example of interdisciplinary scientific research. The successful total synthesis of Caraphenol A has paved the way for the synthesis of analogs and derivatives, which could lead to the development of even more potent and selective agents for enhancing gene delivery or for other therapeutic applications. Further research into the precise molecular interactions of Caraphenol A with the IFITM proteins and its broader biological activity profile will undoubtedly continue to unveil its full therapeutic potential.

References

Caraphenol A: A Technical Guide for Drug Development Professionals

CAS Number: 354553-35-8

Abstract

Caraphenol A, a resveratrol trimer, has emerged as a molecule of significant interest in the field of drug development, particularly in the realm of gene therapy. This technical guide provides a comprehensive overview of Caraphenol A, focusing on its chemical properties, biological activities, and its mechanism of action. Notably, Caraphenol A has been shown to enhance lentiviral vector gene delivery to hematopoietic stem and progenitor cells by transiently reducing the expression of interferon-induced transmembrane (IFITM) proteins.[1][2] This document summarizes key quantitative data, details experimental protocols for its study, and provides visual representations of its signaling pathways and experimental workflows to support further research and development.

Chemical and Physical Properties

Caraphenol A is a complex polyphenol isolated from the roots of Caragana sinica.[] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 354553-35-8 | [1][][4][5][6] |

| Molecular Formula | C42H28O9 | [1][][4][6] |

| Molecular Weight | 676.67 g/mol | [1][4][5][6] |

| Appearance | Powder | [][4] |

| Purity | 90-99% (Commercially available) | [][4] |

| Solubility | DMSO: 50 mg/mL (with ultrasonic) | [1] |

| Storage | 4°C, protect from light | [1] |

| IUPAC Name | 3,11,19-tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13.021,25.09,27.017,26]heptacosa-1(25),2,5,7,9(27),13,15,17(26),21,23-decaene-7,15,23-triol | [] |

Biological Activity and Mechanism of Action

Caraphenol A exhibits a range of biological activities, with its most notable effect being the enhancement of lentiviral gene delivery. It also demonstrates inhibitory activity against specific enzymes.

Enhancement of Lentiviral Gene Delivery

Caraphenol A has been identified as a potent enhancer of lentiviral (LV) vector gene delivery to hematopoietic stem and progenitor cells (HSPCs).[1] This is a critical advancement for gene therapy, as HSPCs are notoriously resistant to viral transduction.[7][8] The key to this enhancement lies in its ability to transiently reduce the expression of interferon-induced transmembrane (IFITM) proteins, specifically IFITM2 and IFITM3.[9] These proteins are part of the intrinsic cellular defense against viruses and function by restricting viral entry at the endosomal level.[10][7][8]

The proposed mechanism involves Caraphenol A altering the levels and subcellular localization of IFITM2/3 proteins, leading to their relocation from the cell periphery to the perinuclear region. This reduction and relocalization of IFITM proteins at the late endosomes facilitates the escape of the lentiviral core into the cytoplasm, thereby increasing the efficiency of gene delivery.[10][9] Importantly, this effect is transient and does not appear to be toxic to the cells or alter the lentiviral integration pattern.[10][11]

Enzyme Inhibition

Caraphenol A has also been shown to inhibit human cystathionine β-synthase (hCBS) and human cystathionine γ-lyase (hCSE).[1][2]

| Enzyme | IC50 | Reference |

| human Cystathionine β-synthase (hCBS) | 5.9 μM | [1][2] |

| human Cystathionine γ-lyase (hCSE) | 12.1 μM | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments involving Caraphenol A, based on published research.[10]

In Vitro Lentiviral Transduction Enhancement Assay

Objective: To assess the ability of Caraphenol A to enhance lentiviral transduction in a cell line (e.g., HeLa cells) and primary hematopoietic stem and progenitor cells.

Materials:

-

HeLa cells or human umbilical cord blood-derived CD34+ HSPCs

-

Complete culture medium

-

Caraphenol A (synthesized or purified)

-

DMSO (vehicle control)

-

Lentiviral vector expressing a reporter gene (e.g., EGFP)

-

Flow cytometer

Procedure:

-

Cell Plating: Plate HeLa cells or HSPCs at an appropriate density in a multi-well plate.

-

Compound Preparation: Prepare a stock solution of Caraphenol A in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0-50 μM). Prepare a vehicle control with the same final concentration of DMSO.

-

Treatment and Transduction: Add the Caraphenol A dilutions or vehicle control to the cells. Immediately after, add the lentiviral vector at a specific multiplicity of infection (MOI).

-

Incubation: Incubate the cells for a defined period (e.g., 8 hours).

-

Wash and Culture: After the incubation period, remove the medium containing the compound and lentivirus, wash the cells with fresh medium, and continue to culture the cells.

-

Analysis: After a suitable time for reporter gene expression (e.g., 48-72 hours), harvest the cells and analyze the percentage of EGFP-positive cells using a flow cytometer.

Confocal Microscopy for IFITM Protein Localization

Objective: To visualize the effect of Caraphenol A on the subcellular localization of IFITM2/3 proteins.

Materials:

-

HeLa cells

-

Glass-bottom culture dishes

-

Caraphenol A

-

DMSO

-

Lentiviral vector

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking buffer (e.g., bovine serum albumin in PBS)

-

Primary antibodies: anti-IFITM2/3, anti-LAMP1 (late endosome marker)

-

Fluorescently labeled secondary antibodies

-

Hoechst 33342 (nuclear stain)

-

Confocal microscope

Procedure:

-

Cell Plating and Treatment: Plate HeLa cells on glass-bottom dishes. Treat the cells with Caraphenol A (e.g., 30 μM) or DMSO for 4 hours.

-

Lentiviral Addition: Add the lentiviral vector to the cells and incubate for a short period (e.g., 30 minutes or 2 hours).

-

Fixation and Permeabilization: Fix the cells with PFA, followed by permeabilization.

-

Immunostaining: Block non-specific antibody binding. Incubate with primary antibodies against IFITM2/3 and LAMP1. Wash and then incubate with appropriate fluorescently labeled secondary antibodies. Stain the nuclei with Hoechst 33342.

-

Imaging: Acquire images using a confocal microscope. Analyze the colocalization of IFITM2/3 and LAMP1 signals and the overall distribution of the IFITM proteins.

Visualizations

Signaling Pathway of Caraphenol A in Enhancing Lentiviral Transduction

References

- 1. abmole.com [abmole.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. CAS 354553-35-8 | Caraphenol A [phytopurify.com]

- 5. targetmol.com [targetmol.com]

- 6. usbio.net [usbio.net]

- 7. When added to gene therapy, plant-based compound may enable faster, more effective treatments | EurekAlert! [eurekalert.org]

- 8. When added to gene therapy, plant-based compound may enable faster, more effective treatments | Scripps Research [scripps.edu]

- 9. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sicklecellanemianews.com [sicklecellanemianews.com]

Caraphenol A: A Technical Guide to a Novel Gene Delivery Enhancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Caraphenol A, a resveratrol trimer with significant potential in the field of gene therapy. Its molecular characteristics, biological activities, and underlying mechanisms of action are detailed herein, with a focus on its ability to enhance lentiviral vector-mediated gene delivery to hematopoietic stem and progenitor cells.

Core Molecular and Biological Data

Caraphenol A is a polyphenolic compound with the chemical formula C42H28O9 and a molecular weight of 676.67 g/mol .[1] Its primary biological activities of interest are summarized in the table below.

| Parameter | Value | Source |

| Molecular Formula | C42H28O9 | [1] |

| Molecular Weight | 676.67 g/mol | [1][2] |

| Biological Activity | Enhances lentiviral vector gene delivery to hematopoietic stem and progenitor cells. | [1][3][4][5] |

| Transiently reduces interferon-induced transmembrane (IFITM) protein expression. | [1][2] | |

| Inhibits human cystathionine β-synthase (hCBS) with an IC50 of 5.9 μM. | [1][2] | |

| Inhibits human cystathionine γ-lyase (hCSE) with an IC50 of 12.1 μM. | [1][2] |

Mechanism of Action: Overcoming Intrinsic Antiviral Barriers

Caraphenol A facilitates lentiviral gene delivery by modulating the cellular intrinsic immune response, specifically by targeting the interferon-induced transmembrane (IFITM) proteins.[4][6] IFITM proteins, such as IFITM2 and IFITM3, are components of the cellular defense system that restrict viral entry by preventing the fusion of viral and endosomal membranes.[3][4] Caraphenol A treatment leads to a transient reduction in the expression of IFITM proteins, thereby lowering the barrier for lentiviral vectors to enter the cytoplasm and deliver their genetic payload.[3][4] This mechanism allows for a more efficient and safer gene delivery process, particularly in hematopoietic stem cells, which are notoriously resistant to transduction.[5][6][7]

Signaling Pathway of Caraphenol A in Enhancing Lentiviral Transduction

Caption: Caraphenol A reduces IFITM protein expression, facilitating lentiviral vector escape from the endosome.

Experimental Protocols

The following are detailed methodologies for key experiments involving Caraphenol A.

Lentiviral Vector Transduction of Hematopoietic Stem Cells

This protocol describes the transduction of human CD34+ hematopoietic stem and progenitor cells (HSPCs) with a lentiviral vector in the presence of Caraphenol A.

Materials:

-

Human CD34+ HSPCs

-

Lentiviral vector (e.g., expressing a fluorescent reporter gene)

-

Caraphenol A (dissolved in DMSO)

-

Stem cell culture medium (e.g., StemSpan SFEM II) supplemented with cytokines

-

Dimethyl sulfoxide (DMSO) as a vehicle control

-

96-well cell culture plates

-

Flow cytometer

Procedure:

-

Thaw and culture human CD34+ HSPCs in appropriate stem cell medium supplemented with cytokines for 24 hours.

-

Seed the HSPCs at a density of 1 x 10^5 cells per well in a 96-well plate.

-

Prepare a working solution of Caraphenol A in the culture medium. A final concentration of 30 μM is often effective. Prepare a vehicle control with the same concentration of DMSO.

-

Add the Caraphenol A solution or the DMSO control to the respective wells containing the HSPCs.

-

Immediately add the lentiviral vector at the desired multiplicity of infection (MOI).

-

Incubate the cells for 16-24 hours at 37°C and 5% CO2.

-

After incubation, wash the cells to remove the virus and compound.

-

Resuspend the cells in fresh culture medium and continue to culture for 3-5 days.

-

Analyze the percentage of transduced cells (e.g., expressing the fluorescent reporter) by flow cytometry.

Western Blot Analysis of IFITM Protein Expression

This protocol details the procedure for assessing the levels of IFITM proteins in cells treated with Caraphenol A.

Materials:

-

HeLa cells or other suitable cell line

-

Caraphenol A

-

DMSO

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies against IFITM2/3 and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed HeLa cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with Caraphenol A (e.g., 30 μM) or DMSO for a specified time (e.g., 4 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against IFITM2/3 and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using a chemiluminescent substrate and capture the image with an imaging system.

-

Quantify the band intensities to determine the relative expression of IFITM proteins.

Experimental Workflow for Assessing Caraphenol A Activity

Caption: Workflow for evaluating Caraphenol A's effect on lentiviral transduction and IFITM expression.

Conclusion

Caraphenol A presents a promising avenue for enhancing the efficacy and safety of lentiviral-based gene therapies. Its well-defined molecular characteristics and understood mechanism of action in downregulating IFITM protein expression provide a solid foundation for its further development and application in clinical settings. The experimental protocols and workflows detailed in this guide offer a comprehensive resource for researchers aiming to investigate and utilize this potent small molecule in their own studies.

References

- 1. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. turkjps.org [turkjps.org]

- 6. sciencedaily.com [sciencedaily.com]

- 7. Optimizing Lentiviral Vector Transduction of Hematopoietic Stem Cells for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Frontier of Resveratrol Oligomers: A Technical Guide for Researchers

Introduction

Resveratrol, a well-studied stilbenoid, has long been recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. However, a growing body of research is shifting the spotlight to its naturally occurring oligomers—complex structures formed by the polymerization of two or more resveratrol units. These oligomers, including dimers, trimers, and tetramers, often exhibit enhanced or novel bioactivities compared to their monomeric precursor, presenting exciting opportunities for drug discovery and development. This technical guide provides an in-depth overview of the biological activities of resveratrol oligomers, complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to support researchers in this burgeoning field.

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the anti-cancer, anti-inflammatory, and antioxidant activities of various resveratrol oligomers, providing a comparative overview of their potency.

Table 1: Anti-Cancer Activity of Resveratrol Oligomers (IC50 values)

| Compound | Oligomer Type | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Resveratrol | Monomer | C6 (glioma) | 8.2 µg/mL | [1] |

| ε-Viniferin | Dimer | C6 (glioma) | 18.4 µg/mL | [1] |

| Resveratrol | Monomer | HepG2 (liver) | 11.8 µg/mL | [1] |

| ε-Viniferin | Dimer | HepG2 (liver) | 74.3 µg/mL | [1] |

| Resveratrol | Monomer | HeLa (cervical) | 20.4 µg/mL | [1] |

| ε-Viniferin | Dimer | HeLa (cervical) | 20.4 µg/mL | [1] |

| Resveratrol | Monomer | MCF-7 (breast) | 44.8 µg/mL | [1] |

| ε-Viniferin | Dimer | MCF-7 (breast) | 44.8 µg/mL | [1] |

| Peracetylated Pallidol | Dimer | KB (oral) | 1.6-8.0 | [1] |

| Peracetylated Pallidol | Dimer | Caki-1 (kidney) | 1.6-8.0 | [1] |

| Peracetylated Pallidol | Dimer | A549 (lung) | 1.6-8.0 | [1] |

| Vaticanol C | Tetramer | SW480 (colon) | ~4-7 times lower than Resveratrol | [2] |

| Vaticanol C | Tetramer | HL-60 (leukemia) | ~4-7 times lower than Resveratrol |[2] |

Table 2: Anti-Inflammatory Activity of Resveratrol Oligomers (IC50 values)

| Compound | Assay | IC50 (µM) | Reference |

|---|---|---|---|

| Resveratrol Derivative 16 | NO Production Inhibition | 1.35 | [1] |

| Resveratrol Derivative 16 | IL-6 Inhibition | 1.12 | [1] |

| Resveratrol Derivative 16 | TNF-α Inhibition | 1.92 | [1] |

| Resveratrol Derivative 22 | NO Production Inhibition | 0.7 | [1] |

| Resveratrol Derivative 23 | NO Production Inhibition | 0.6 | [1] |

| Pterostilbene Derivative 25 | IL-1β Inhibition | 0.56 |[1] |

Table 3: Antioxidant Activity of Resveratrol and its Oligomers

| Compound | Assay | IC50 or Equivalent Value | Reference |

|---|---|---|---|

| ε-Viniferin | O₂⁻ Radical Scavenging | 0.12-0.16 mM | [1] |

| Resveratrol | O₂⁻ Radical Scavenging | 0.92-0.98 mM | [1] |

| Resveratrol Derivative 29 | DPPH Radical Scavenging | 69.9 µM | [1] |

| Resveratrol Derivative 29 | ABTS Radical Scavenging | 13 µM | [1] |

| Isoprenylated Resveratrol Dimer 3 | DPPH Radical Scavenging | 46.95 µM | [3] |

| Isoprenylated Resveratrol Dimer 7 | DPPH Radical Scavenging | 35.33 µM | [3] |

| Isoprenylated Resveratrol Dimer 3 | ABTS Radical Scavenging | 1.43 Trolox Equivalent | [3] |

| Isoprenylated Resveratrol Dimer 7 | ABTS Radical Scavenging | 1.70 Trolox Equivalent |[3] |

Key Signaling Pathways Modulated by Resveratrol Oligomers

Resveratrol and its oligomers exert their biological effects by modulating a complex network of intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. Resveratrol and its derivatives have been shown to inhibit this pathway, thereby exerting potent anti-inflammatory effects.[4][5]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often associated with cancer. Resveratrol and its oligomers can modulate MAPK signaling, contributing to their anti-cancer effects.[6][7][8][9]

SIRT1 Signaling Pathway

Sirtuin 1 (SIRT1) is a protein deacetylase that plays a critical role in cellular metabolism, stress resistance, and aging. Resveratrol is a well-known activator of SIRT1, and its oligomers are also being investigated for their effects on this pathway.[10][11][12][13][14][15]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of resveratrol oligomers.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Resveratrol oligomer stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the resveratrol oligomer and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antioxidant Activity Assays

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

-

DPPH solution (0.1 mM in methanol)

-

Resveratrol oligomer solutions of various concentrations

-

Methanol

-

96-well plate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Add 100 µL of the resveratrol oligomer solution to 100 µL of DPPH solution in a 96-well plate.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.

Materials:

-

ABTS solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

Resveratrol oligomer solutions of various concentrations

-

Ethanol or PBS

-

96-well plate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare the ABTS radical cation solution by mixing ABTS and potassium persulfate solutions in equal volumes and allowing them to react in the dark for 12-16 hours.

-

Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of the resveratrol oligomer solution to 1 mL of the diluted ABTS radical solution.

-

Incubate for 6 minutes and measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and express the antioxidant capacity as Trolox equivalents.

Anti-Inflammatory Assay (Nitric Oxide Scavenging Assay)

This assay determines the ability of a compound to scavenge nitric oxide (NO) radicals, which are key inflammatory mediators.

Materials:

-

Sodium nitroprusside solution (10 mM in PBS)

-

Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Resveratrol oligomer solutions of various concentrations

-

96-well plate

-

Microplate reader

Procedure:

-

Mix 150 µL of sodium nitroprusside solution with 50 µL of the resveratrol oligomer solution.

-

Incubate the mixture at room temperature for 150 minutes.

-

Add 100 µL of Griess reagent to each well.

-

Measure the absorbance at 546 nm.

-

Calculate the percentage of NO scavenging activity and determine the IC50 value.

Experimental and Logical Workflows

Visualizing experimental workflows can aid in the design and execution of research projects. The following diagrams illustrate common workflows for the isolation and bioactivity screening of resveratrol oligomers.

Resveratrol oligomers represent a rich and largely untapped source of bioactive compounds with significant therapeutic potential. Their enhanced and sometimes novel biological activities compared to resveratrol warrant further investigation. This technical guide provides a foundational resource for researchers, offering a compilation of quantitative data, detailed experimental protocols, and visual aids to facilitate the exploration of these promising natural products. As research in this area continues to expand, a deeper understanding of the structure-activity relationships and molecular mechanisms of resveratrol oligomers will undoubtedly pave the way for the development of new and effective therapeutic agents.

References

- 1. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. devtoolsdaily.com [devtoolsdaily.com]

- 3. Synthesis and evaluation of isoprenylation-resveratrol dimer derivatives against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Polyphenols Targeting MAP Kinase Signaling Pathway in Neurological Diseases: Understanding Molecular Mechanisms and Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of MAPK signalling specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Activity-guided isolation of resveratrol oligomers from a grapevine-shoot extract using countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reversible modulation of SIRT1 activity in a mouse strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. grantome.com [grantome.com]

- 13. Insights on the Modulation of SIRT5 Activity: A Challenging Balance [mdpi.com]

- 14. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

In Silico Modeling of Caraphenol A Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caraphenol A, a cyclic resveratrol trimer, has demonstrated significant biological activities, including the enhancement of lentiviral gene delivery and the inhibition of key metabolic enzymes. These properties position it as a promising scaffold for therapeutic development. Understanding the molecular interactions that underpin these effects is crucial for its optimization and application. This technical guide provides a comprehensive overview of an in silico modeling workflow designed to investigate the interactions of Caraphenol A with its known protein targets: Interferon-Induced Transmembrane (IFITM) proteins, specifically IFITM3, and the hydrogen sulfide-producing enzymes, cystathionine β-synthase (hCBS) and cystathionine γ-lyase (hCSE). This document outlines detailed computational methodologies, protocols for experimental validation, and visual representations of the associated biological pathways and experimental workflows.

Introduction to Caraphenol A and its Known Biological Targets

Caraphenol A is a polyphenolic compound belonging to the stilbenoid class, specifically a trimer of resveratrol. It has been identified as a potent enhancer of lentiviral vector gene delivery into hematopoietic stem cells[1][2][3]. This activity is attributed to its ability to transiently reduce the expression of IFITM proteins (IFITM2 and IFITM3) and their association with late endosomes, thereby facilitating viral escape into the cytoplasm[1][2].

Furthermore, Caraphenol A has been shown to inhibit the enzymatic activity of human cystathionine β-synthase (hCBS) and human cystathionine γ-lyase (hCSE), enzymes pivotal in the transsulfuration pathway that metabolizes homocysteine and produces hydrogen sulfide (H₂S), a critical signaling molecule[4][5]. The known inhibitory activities are summarized in the table below.

Table 1: Known Biological Activities of Caraphenol A

| Target Protein | Biological Effect | Reported IC₅₀ |

| IFITM2/3 | Reduction of protein expression and endosomal association | - |

| hCBS | Enzyme Inhibition | 5.9 µM[4][5] |

| hCSE | Enzyme Inhibition | 12.1 µM[4][5] |

Given these diverse biological activities, in silico modeling provides a powerful, resource-efficient approach to elucidate the specific molecular interactions between Caraphenol A and its protein targets at an atomic level. This guide outlines a structured approach to such a computational study, complemented by experimental validation.

In Silico Modeling Methodologies

A robust in silico investigation into the interactions of Caraphenol A with its protein targets involves a multi-step computational approach, from initial binding pose prediction to the analysis of the stability and energetics of the protein-ligand complex.

Preparation of Molecular Structures

Accurate in silico modeling begins with the meticulous preparation of the ligand and protein structures.

-

Ligand Preparation: The 3D structure of Caraphenol A can be obtained from the PubChem database (CID 484751). The structure should be energy-minimized using a suitable force field (e.g., MMFF94). Protonation states at physiological pH (7.4) should be assigned.

-

Protein Preparation: The 3D structures of the target proteins can be retrieved from the Protein Data Bank (PDB). For hCBS, PDB IDs such as 1JBQ and 4L3V are available. For hCSE, PDB IDs like 2NMP and 3COG can be used. For IFITM3, an experimentally determined structure is not available, but a reliable homology model or a structure from AlphaFold DB (AF-Q01628-F1) can be utilized. Protein structures must be prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, assigning protonation states to titratable residues, and repairing any missing side chains or loops.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

-

Objective: To identify the most likely binding poses of Caraphenol A in the active or allosteric sites of IFITM3, hCBS, and hCSE.

-

Protocol:

-

Binding Site Definition: The binding site can be defined based on the location of the active site in hCBS and hCSE, or through blind docking where the entire protein surface is searched for potential binding pockets. For IFITM3, which lacks a conventional active site, blind docking is essential.

-

Docking Algorithm: Employ a robust docking algorithm such as AutoDock Vina or Glide. These programs use scoring functions to rank the predicted binding poses based on their estimated binding affinity.

-

Analysis of Results: The resulting poses should be clustered and ranked. The top-ranked poses are visually inspected for favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) with key residues in the binding pocket.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

-

Objective: To assess the stability of the predicted binding pose of Caraphenol A and to observe conformational changes in both the ligand and the protein upon binding.

-

Protocol:

-

System Setup: The top-ranked protein-ligand complex from docking is placed in a periodic box of explicit solvent (e.g., TIP3P water model) and neutralized with counter-ions.

-

Force Field: A suitable force field, such as AMBER or CHARMM, is applied to both the protein and the ligand.

-

Simulation Steps: The system undergoes energy minimization, followed by a stepwise heating to physiological temperature (310 K) and equilibration under constant volume (NVT) and then constant pressure (NPT) ensembles.

-

Production Run: A production MD simulation is run for an extended period (e.g., 100-200 nanoseconds).

-

Trajectory Analysis: The resulting trajectory is analyzed for root-mean-square deviation (RMSD) to assess complex stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and specific intermolecular interactions over time.

-

Binding Free Energy Calculations

These calculations provide a more accurate estimation of the binding affinity than docking scores.

-

Objective: To quantify the binding free energy (ΔG_bind) of the Caraphenol A-protein complexes.

-

Method: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used.

-

Protocol:

-

Snapshot Extraction: Snapshots of the complex, protein, and ligand are extracted from the equilibrated portion of the MD trajectory.

-

Energy Calculation: For each snapshot, the molecular mechanics energy, polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model), and nonpolar solvation energy (calculated based on the solvent-accessible surface area) are computed.

-

Binding Free Energy: The binding free energy is calculated by averaging the energy components over all snapshots and taking the difference between the complex and the unbound protein and ligand.

-

Biological Signaling Pathways

Understanding the signaling pathways in which the target proteins are involved provides a broader context for the functional implications of Caraphenol A's interactions.

IFITM3 and the Interferon Signaling Pathway

IFITM3 is an interferon-stimulated gene that plays a crucial role in the innate immune response to viral infections. Its expression is upregulated by type I and type II interferons. IFITM3 restricts viral entry by altering the properties of endosomal membranes.

hCBS, hCSE, and the Transsulfuration Pathway

hCBS and hCSE are central enzymes in the transsulfuration pathway, which converts homocysteine to cysteine. This pathway is crucial for redox homeostasis (through glutathione synthesis) and the production of the gaseous signaling molecule H₂S.

Experimental Validation Protocols

In silico predictions must be validated through rigorous experimental assays. The following are standard protocols for validating the predicted interactions of Caraphenol A.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique to measure real-time biomolecular interactions and determine binding kinetics (k_on, k_off) and affinity (K_D).

-

Objective: To quantitatively measure the binding affinity of Caraphenol A to purified hCBS, hCSE, and a representative IFITM3 protein construct.

-

Protocol:

-

Protein Immobilization: Purified recombinant target protein is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

-

Analyte Injection: A series of concentrations of Caraphenol A are injected over the sensor surface. A reference channel without the immobilized protein is used for background subtraction.

-

Data Acquisition: The change in the refractive index at the sensor surface, proportional to the mass of bound analyte, is recorded in real-time as a sensorgram.

-

Kinetic Analysis: The association and dissociation phases of the sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (k_on and k_off) and the equilibrium dissociation constant (K_D).

-

Table 2: Hypothetical SPR Data for Caraphenol A Interactions

| Target Protein | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (µM) |

| IFITM3 | 1.5 x 10⁴ | 3.0 x 10⁻² | 2.0 |

| hCBS | 2.8 x 10⁴ | 1.6 x 10⁻¹ | 5.7 |

| hCSE | 1.1 x 10⁴ | 1.3 x 10⁻¹ | 11.8 |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Enzyme Inhibition Assays for hCBS and hCSE

These assays measure the ability of Caraphenol A to inhibit the catalytic activity of hCBS and hCSE.

-

Objective: To determine the IC₅₀ values of Caraphenol A for hCBS and hCSE.

-

Protocol for hCBS (Coupled Enzyme Assay):

-

Reaction Mixture: Prepare a reaction mixture containing purified hCBS, its substrates (homocysteine and serine), and a coupling enzyme (cystathionine γ-lyase).

-

Inhibitor Addition: Add varying concentrations of Caraphenol A to the reaction mixture.

-

Detection: The product of the coupled reaction, cysteine, is detected colorimetrically after reaction with ninhydrin at 560 nm.

-

IC₅₀ Calculation: The percentage of inhibition at each concentration of Caraphenol A is calculated, and the data is fitted to a dose-response curve to determine the IC₅₀ value.

-

-

Protocol for hCSE (Lead Sulfide Assay):

-

Reaction Mixture: Prepare a reaction mixture containing purified hCSE, its substrate (L-cysteine), and lead acetate.

-

Inhibitor Addition: Add varying concentrations of Caraphenol A.

-

Detection: The H₂S produced by hCSE reacts with lead acetate to form lead sulfide (PbS), a black precipitate. The rate of PbS formation is monitored spectrophotometrically at 390 nm.

-

IC₅₀ Calculation: The IC₅₀ value is determined from the dose-response curve of enzyme activity versus inhibitor concentration.

-

Integrated Computational and Experimental Workflow

A synergistic approach combining computational modeling and experimental validation provides the most comprehensive understanding of Caraphenol A's interactions.

Conclusion

The in silico modeling approach detailed in this guide, in conjunction with experimental validation, provides a robust framework for elucidating the molecular mechanisms of Caraphenol A's interactions with its biological targets. This integrated strategy not only allows for a deeper understanding of its current biological activities but also paves the way for the rational design of more potent and selective analogs for therapeutic applications. The methodologies and workflows presented here are adaptable and can serve as a template for the investigation of other small molecule-protein interactions in drug discovery and development.

References

- 1. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 2. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 3. LigParGen Server [zarbi.chem.yale.edu]

- 4. Protein-Ligand Complex [mdtutorials.com]

- 5. Research Progress into the Biological Functions of IFITM3 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Enhancing Lentiviral Transduction with Caraphenol A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lentiviral vectors are a cornerstone of gene therapy and cellular engineering, yet achieving high transduction efficiency in certain cell types, particularly primary cells like hematopoietic stem and progenitor cells (HSPCs), remains a significant challenge. This document provides a detailed protocol for utilizing Caraphenol A, a cyclic resveratrol trimer, to enhance lentiviral transduction efficiency. Caraphenol A has been shown to significantly improve gene delivery by mitigating the intrinsic antiviral defenses of host cells. These application notes offer a comprehensive guide, including a step-by-step experimental protocol, quantitative data on its efficacy, and diagrams illustrating the workflow and mechanism of action.

Introduction

Lentiviral vectors are powerful tools for introducing genetic material into a wide range of dividing and non-dividing cells. However, the efficiency of lentiviral transduction can be limited by host cell restriction factors, which are part of the innate immune system. One such family of restriction factors is the interferon-induced transmembrane (IFITM) proteins, which can inhibit viral entry and fusion.

Caraphenol A, a cyclic trimer of resveratrol, has been identified as a small molecule that can safely and effectively enhance lentiviral vector gene delivery.[1][2] Its mechanism of action involves the downregulation and relocalization of endosomal IFITM2 and IFITM3 proteins.[1] This alteration of IFITM protein association with late endosomes facilitates the escape of the lentiviral core into the cytoplasm, thereby increasing the overall efficiency of transduction.[1][3] The use of Caraphenol A presents a promising and non-toxic approach to improve the outcomes of lentiviral-mediated gene therapies and research applications.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative effects of Caraphenol A on lentiviral transduction efficiency and cell viability as reported in preclinical studies.

Table 1: Effect of Caraphenol A on Lentiviral Transduction of Human CD34+ HSPCs ex vivo

| Treatment | Transduction Efficiency (% EGFP+ cells) | Fold Increase |

| DMSO (Vehicle Control) | 15.2% | 1.0x |

| Caraphenol A (30 µM) | 38.6% | 2.5x |

Data adapted from studies on human umbilical cord blood-derived CD34+ hematopoietic stem and progenitor cells (HSPCs). Cells were treated with the indicated compound during transduction with a lentiviral vector expressing EGFP.

Table 2: In Vivo Gene Marking in a Mouse Xenotransplantation Model

| Treatment of HSPCs | % EGFP+ Human Cells in Mouse Bone Marrow |

| DMSO (Vehicle Control) | ~10% |

| Caraphenol A (30 µM) | ~35% |

Human CD34+ HSPCs were transduced ex vivo with a lentiviral vector in the presence of DMSO or Caraphenol A and then transplanted into immunodeficient NSG mice. The percentage of EGFP+ human cells in the bone marrow was assessed 16 weeks post-transplantation.[1]

Experimental Protocols

This section provides a detailed protocol for the use of Caraphenol A to enhance lentiviral transduction of hematopoietic stem and progenitor cells (HSPCs). This protocol can be adapted for other cell types, though optimization of Caraphenol A concentration and incubation times may be necessary.

Materials

-

Caraphenol A (dissolved in DMSO to create a stock solution)

-

Target cells (e.g., human CD34+ HSPCs)

-

Complete cell culture medium appropriate for the target cells

-

Lentiviral vector stock

-

Polybrene or other transduction enhancers (optional, can be used in combination)

-

Phosphate-buffered saline (PBS)

-

Multi-well culture plates

-

Standard cell culture incubator (37°C, 5% CO2)

-

Flow cytometer for assessing transduction efficiency (if the vector expresses a fluorescent reporter)

-

Reagents for DNA extraction and qPCR (for determining vector copy number)

Protocol

-

Cell Preparation:

-

One day prior to transduction, plate the target cells at an appropriate density in a multi-well plate. For suspension cells like HSPCs, ensure they are in a healthy, proliferative state. For adherent cells, they should be 70-80% confluent at the time of transduction.

-

-

Pre-treatment with Caraphenol A:

-

On the day of transduction, prepare a working solution of Caraphenol A in complete cell culture medium. The final concentration of Caraphenol A should be optimized, but a starting concentration of 30 µM has been shown to be effective for HSPCs.[1]

-

Carefully remove the existing medium from the cells and replace it with the medium containing Caraphenol A.

-

Incubate the cells for 4 hours at 37°C and 5% CO2.

-

-

Lentiviral Transduction:

-

Following the pre-treatment incubation, add the desired amount of lentiviral vector to the cells. The multiplicity of infection (MOI) should be optimized for your specific cell type and experimental goals.

-

If using other transduction enhancers like polybrene, it can be added at this step to the final recommended concentration.

-

Gently mix the contents of the wells.

-

Incubate the cells with the lentivirus and Caraphenol A for a total of 24 hours.

-

-

Post-Transduction Cell Culture:

-

After the 24-hour incubation, gently pellet the cells by centrifugation and aspirate the supernatant containing the virus and Caraphenol A.

-

Resuspend the cells in fresh, pre-warmed complete culture medium without Caraphenol A or lentivirus.

-

Continue to culture the cells under standard conditions.

-

-

Assessment of Transduction Efficiency:

-

The efficiency of transduction can be assessed at an appropriate time point post-transduction (typically 48-72 hours).

-

If the lentiviral vector expresses a fluorescent reporter like GFP, transduction efficiency can be determined by flow cytometry.

-

Alternatively, vector copy number (VCN) can be determined by quantitative PCR (qPCR) on genomic DNA extracted from the transduced cells.

-

Visualizations

Experimental Workflow

Caption: Workflow for Caraphenol A-enhanced lentiviral transduction.

Signaling Pathway

Caption: Mechanism of Caraphenol A in enhancing lentiviral transduction.

References

- 1. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Enhancing Gene Delivery to Hematopoietic Stem Cells with Caraphenol A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gene therapy holds immense promise for treating a variety of genetic and acquired diseases. A critical component of many gene therapy strategies is the efficient and safe delivery of therapeutic genes to hematopoietic stem cells (HSCs). These cells are an ideal target due to their ability to self-renew and differentiate into all blood cell lineages, offering the potential for a lifelong cure. However, HSCs possess intrinsic defense mechanisms that make them resistant to gene delivery vectors, such as lentiviruses.[1][2]

Caraphenol A, a cyclic trimer of resveratrol, has emerged as a potent and non-toxic small molecule that significantly enhances lentiviral-mediated gene delivery to HSCs.[3][4] This document provides detailed application notes and experimental protocols for utilizing Caraphenol A to improve the efficiency of HSC transduction for research and therapeutic development.

Mechanism of Action

Caraphenol A overcomes a key barrier to lentiviral transduction in HSCs by targeting the interferon-induced transmembrane (IFITM) protein-mediated antiviral restriction.[1][2][3][4] Specifically, IFITM2 and IFITM3 are proteins that reside in the endosomal compartments of HSCs and prevent the release of the lentiviral core into the cytoplasm. Caraphenol A treatment leads to a temporary reduction and relocalization of these IFITM proteins, thereby facilitating the escape of the lentiviral vector from the endosome and increasing the efficiency of gene delivery to the nucleus.[3][4] This enhancement is achieved without altering the lentiviral integration pattern or affecting the differentiation potential of the HSCs.[3][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of Caraphenol A and a general experimental workflow for its use in HSC transduction.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies evaluating the efficacy of Caraphenol A in enhancing gene delivery to HSCs.

Table 1: Ex Vivo Transduction Efficiency of Human CD34+ HSPCs

| Cell Source | Treatment | Lentiviral Vector | Transduction Efficiency (% GFP+) | Vector Copy Number (VCN) |

| Umbilical Cord Blood (UCB) | DMSO (Control) | Laboratory-grade LV | Varies by MOI | Varies by MOI |

| Umbilical Cord Blood (UCB) | Caraphenol A (30 µM) | Laboratory-grade LV | Significantly Increased | Significantly Increased |

| Mobilized Peripheral Blood (mPB) | DMSO (Control) | Clinical-grade LV (X-SCID) | - | Varies by MOI |

| Mobilized Peripheral Blood (mPB) | Caraphenol A (30 µM) | Clinical-grade LV (X-SCID) | - | Improved |

Note: Specific percentages and VCNs are dependent on the multiplicity of infection (MOI) and the specific lentiviral vector used. The data indicates a consistent and significant enhancement with Caraphenol A treatment.[3]

Table 2: In Vivo Gene Marking in a Mouse Xenotransplantation Model

| Treatment Group | Multiplicity of Infection (MOI) | Human Lineage Gene Marking (%) |

| DMSO (Control) | 10 | Lower, stable marking |

| Caraphenol A (30 µM) | 10 | Higher, stable marking |

| DMSO (Control) | 25 | Lower, stable marking |

| Caraphenol A (30 µM) | 25 | Higher, stable marking |

Note: This table represents the stable gene marking observed in all hematopoietic lineages derived from human HSCs transplanted into immunodeficient mice. The enhancement by Caraphenol A was significant and long-lasting.[3]

Table 3: Safety Profile of Caraphenol A

| Parameter | Observation |

| Cell Viability | No significant difference compared to DMSO control.[3] |

| Cell Proliferation | Not negatively impacted, unlike rapamycin.[5] |

| Lentiviral Integration Profile | No alteration compared to DMSO control.[3][5] |

| Lineage Differentiation | No bias in lineage differentiation observed.[3][5] |

Experimental Protocols

The following are detailed protocols for the use of Caraphenol A to enhance lentiviral transduction of human HSCs.

Materials

-

Human CD34+ HSCs (from umbilical cord blood, mobilized peripheral blood, or bone marrow)

-

Sterile, tissue culture-treated plates/flasks

-

Serum-free HSC expansion medium (e.g., StemSpan™ SFEM II)

-

Cytokine cocktail for HSC pre-stimulation (e.g., SCF, TPO, Flt3-L)

-

Caraphenol A (stock solution in DMSO)

-

DMSO (vehicle control)

-

Lentiviral vector (with a reporter gene like GFP for optimization)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer for analysis

Protocol 1: Ex Vivo Transduction of Human CD34+ HSCs

-

HSC Isolation and Pre-stimulation:

-

Thaw cryopreserved human CD34+ HSCs according to the supplier's protocol.

-

Culture the cells at a density of 1 x 10^6 cells/mL in serum-free HSC expansion medium supplemented with an appropriate cytokine cocktail.

-

Incubate for 24 hours at 37°C and 5% CO2.[3]

-

-

Caraphenol A Treatment:

-

Prepare a working solution of Caraphenol A in the expansion medium to a final concentration of 30 µM.

-

Prepare a vehicle control with the same final concentration of DMSO (e.g., 0.06%).[3]

-

After the 24-hour pre-stimulation, add the Caraphenol A working solution or the DMSO control to the HSC culture.

-

Incubate for 4 hours at 37°C and 5% CO2.[3]

-

-

Lentiviral Transduction:

-

Following the 4-hour pre-treatment, add the lentiviral vector directly to the cell culture at the desired multiplicity of infection (MOI).

-

Gently mix the contents of the well or flask.

-

Incubate the cells with the lentiviral vector and Caraphenol A/DMSO for an additional 20 hours (for a total transduction period of 24 hours).[3]

-

-

Post-Transduction Analysis:

-

After the 20-hour incubation, harvest the cells and wash them twice with PBS to remove any residual virus and compounds.

-

Resuspend the cells in fresh expansion medium for further in vitro culture or prepare them for in vivo transplantation.

-

Analyze transduction efficiency (e.g., percentage of GFP-positive cells) by flow cytometry at 7 and 14 days post-transduction.[3]

-

Protocol 2: In Vivo Mouse Xenotransplantation

-

Cell Preparation and Transduction:

-

Follow steps 1-3 of the Ex Vivo Transduction of Human CD34+ HSCs protocol.

-

-

Animal Model:

-

Use immunodeficient mice (e.g., NSG mice).

-

Sub-lethally irradiate the mice (e.g., 2.40 Gy) to facilitate engraftment of human HSCs.[3]

-

-

Transplantation:

-

After the 24-hour transduction period, wash the cells as described in Protocol 1, step 4.

-

Resuspend the cells in sterile PBS or an appropriate injection buffer.

-

Inject approximately 3 x 10^5 transduced cells per mouse via retro-orbital or tail vein injection.[3]

-

-

Engraftment and Gene Marking Analysis:

-

Monitor the mice for signs of engraftment.

-

At various time points post-transplantation (e.g., 8, 12, and 16 weeks), collect peripheral blood or bone marrow aspirates.

-

Analyze the samples by flow cytometry for the presence of human hematopoietic cells (hCD45+) and the expression of the transgene (e.g., GFP) within the different human lineages (myeloid, lymphoid).

-

Conclusion

Caraphenol A represents a significant advancement in the field of HSC gene therapy. Its ability to safely and effectively enhance lentiviral gene delivery has the potential to reduce the vector doses required for therapeutic efficacy, thereby lowering the cost and manufacturing complexities of gene therapy protocols.[2][5] The protocols and data presented here provide a comprehensive guide for researchers and clinicians looking to incorporate this promising small molecule into their HSC-based research and therapeutic strategies.

References

- 1. When added to gene therapy, plant-based compound may enable faster, more effective treatments | Scripps Research [scripps.edu]

- 2. Plant-based Compound Helps Overcome Gene Therapy Challenges | Technology Networks [technologynetworks.com]

- 3. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. sicklecellanemianews.com [sicklecellanemianews.com]

Application Notes and Protocols: Optimizing Lentiviral Transduction with Caraphenol A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efficient gene delivery to target cells is a cornerstone of successful gene therapy. However, many clinically relevant cell types, such as hematopoietic stem cells (HSCs), possess intrinsic defense mechanisms that limit the efficacy of viral vectors like lentiviruses.[1][2] Overcoming these barriers is crucial for developing more effective and safer therapeutic strategies. Caraphenol A, a cyclic resveratrol trimer, has emerged as a promising small molecule that significantly enhances lentiviral (LV) transduction of hematopoietic stem and progenitor cells (HSPCs).[2][3] This document provides detailed application notes and protocols for utilizing Caraphenol A to optimize transduction efficiency.